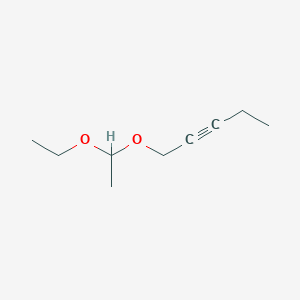
1-(1-Ethoxyethoxy)pent-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethoxyethoxy)pent-2-yne is an organic compound with the molecular formula C9H16O2. It is characterized by the presence of a triple bond between the second and third carbon atoms and two ether groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Ethoxyethoxy)pent-2-yne can be synthesized through the reaction of lithiated alkynes with isothiocyanates. This method involves the use of lithiated 1-(1-ethoxyethoxy)hept-2-yne, which reacts with isothiocyanates to form 2-(1-ethoxyethoxy)-1H-pyrroles and 2-hydroxypyrroles .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Ethoxyethoxy)pent-2-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and nickel (Raney-Ni) are used for hydrogenation reactions.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted ethers and alcohols
Aplicaciones Científicas De Investigación
1-(1-Ethoxyethoxy)pent-2-yne has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(1-Ethoxyethoxy)pent-2-yne involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism
Comparación Con Compuestos Similares
1-Butyne: A simpler alkyne with a triple bond between the first and second carbon atoms.
1-Pentyne: Similar to 1-(1-Ethoxyethoxy)pent-2-yne but lacks the ether groups.
1-Hexyne: A longer-chain alkyne with similar reactivity but different physical properties.
Propiedades
Número CAS |
68480-09-1 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-(1-ethoxyethoxy)pent-2-yne |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h9H,4-5,8H2,1-3H3 |
Clave InChI |
BDQDVYYARGPWKU-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCOC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















